

Total Synthesis of Feglymycin: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Feglymycin*

Cat. No.: *B15567970*

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Feglymycin, a naturally occurring 13-mer peptide, has garnered significant attention within the scientific community due to its potent antiviral, particularly anti-HIV, and antibacterial activities. Its unique structure, rich in non-proteinogenic amino acids like (R)-3,5-dihydroxyphenylglycine (Dpg) and (S)-4-hydroxyphenylglycine (Hpg), presents a formidable challenge for synthetic chemists. This document provides a detailed overview of the total synthesis of **feglymycin**, drawing from key published methodologies, to serve as a comprehensive resource for researchers in drug development and peptide chemistry.

Introduction

Feglymycin, isolated from *Streptomyces* sp. DSM 11171, is a linear peptide antibiotic with a molecular weight of 1900.90 g/mol and the molecular formula $C_{95}H_{97}N_{13}O_{30}$ [1][2]. Its biological activity is attributed to its unique helical conformation, making it an attractive lead compound for drug development[3]. The primary hurdle in its total synthesis lies in the management of the highly racemizable 3,5-dihydroxyphenylglycine (Dpg) residues[4][5]. This protocol outlines three distinct and successful strategies for the total synthesis of **feglymycin**: a convergent approach, a linear/convergent hybrid approach utilizing micro-flow technology, and a strategy employing Umpolung Amide Synthesis (UmAS).

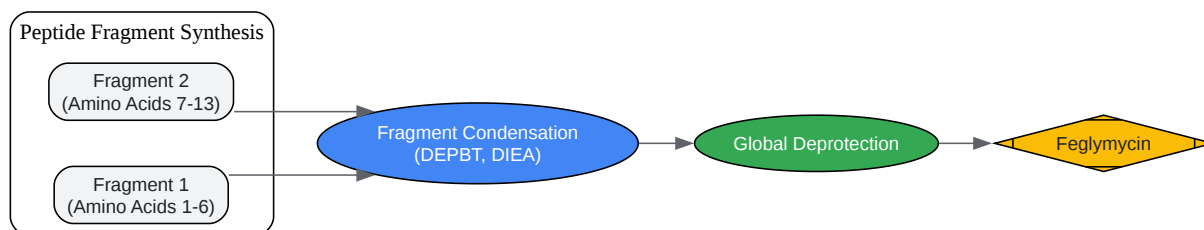
Synthetic Strategies

The total synthesis of **feglymycin** has been approached through several innovative strategies, each with its own advantages in addressing the challenge of epimerization of the aryl glycine units.

Convergent Synthesis Approach

The first total synthesis of **feglymycin**, reported by Süssmuth and coworkers, employed a highly convergent strategy. This approach involves the synthesis of peptide fragments which are then coupled together to form the final molecule. A key aspect of this synthesis was the use of 3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as a coupling reagent under weakly basic conditions to suppress the epimerization of the sensitive aryl glycine units[3][6][7].

The overall strategy is depicted in the following workflow:



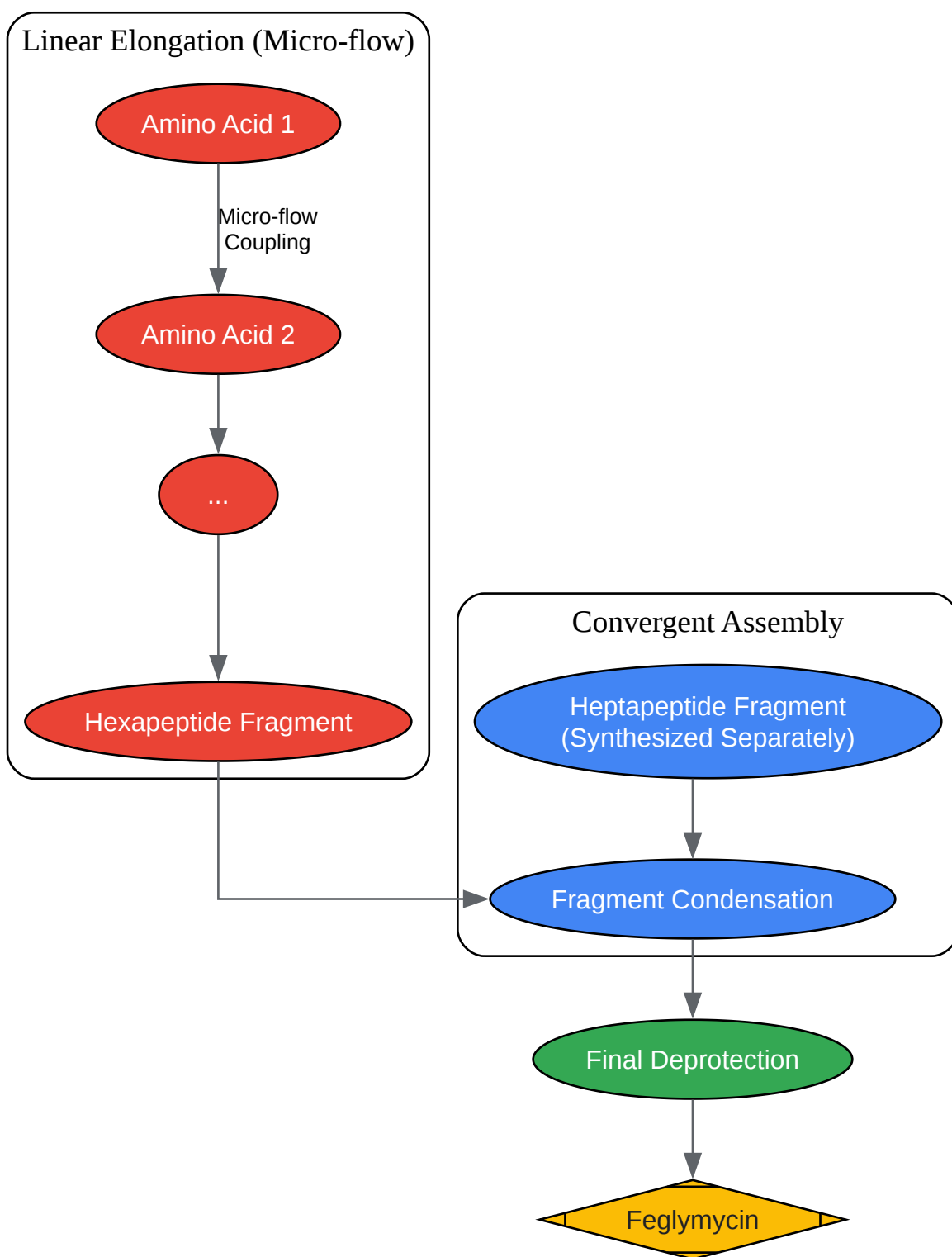
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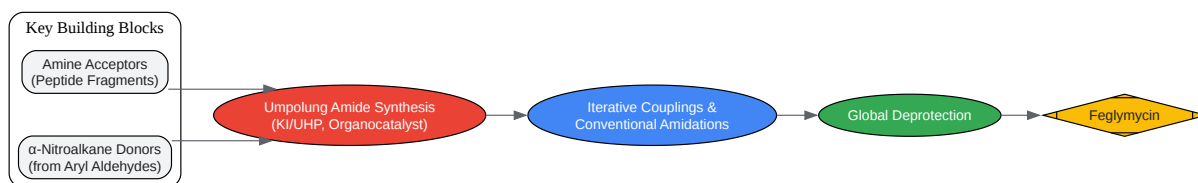
Caption: Convergent synthesis workflow for **Feglymycin**.

Linear/Convergent Hybrid Approach with Micro-flow Technology

A subsequent approach developed by Fuse and colleagues utilized a hybrid of linear and convergent strategies, incorporating micro-flow technology for the critical amide bond formations[2][4]. This method addresses the racemization issue by performing the coupling of the highly racemizable Dpg units in a continuous flow system, which allows for precise control of reaction time and temperature, thereby minimizing epimerization[4]. Triphosgene was employed as an inexpensive and atom-efficient coupling reagent in the micro-flow setup.

The workflow for this hybrid approach is as follows:





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- To cite this document: BenchChem. [Total Synthesis of Feglymycin: A Detailed Protocol for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567970#feglymycin-total-synthesis-protocol]

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